molecular formula C11H12N4 B8577083 4-[N-(2-pyrimidinyl)aminomethyl]aniline

4-[N-(2-pyrimidinyl)aminomethyl]aniline

Cat. No.: B8577083
M. Wt: 200.24 g/mol
InChI Key: MMIIBRRCVZEKFI-UHFFFAOYSA-N
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Description

4-[N-(2-Pyrimidinyl)aminomethyl]aniline is an organic compound featuring both an aniline and a pyrimidine ring, connected by an aminomethyl linker. This structure classifies it as a valuable chemical intermediate in medicinal chemistry and drug discovery research. The 2-aminopyrimidine moiety is a privileged scaffold in the design of kinase inhibitors, which are a major focus in oncology and other therapeutic areas. Scientific studies on closely related 2-substituted aniline pyrimidine derivatives have demonstrated their significant potential as potent inhibitors of various kinase targets. For instance, such compounds have been rationally designed and evaluated as dual Mer/c-Met kinase inhibitors, showing robust antitumor activity in preclinical models . Other research has explored similar frameworks for developing novel Mer tyrosine kinase (MerTK) inhibitors, which have applications in targeting certain types of leukemia and solid tumors . The molecular architecture of this compound provides multiple sites for synthetic modification, making it a versatile building block for constructing diverse compound libraries for biological screening. Researchers can functionalize the aniline nitrogen or the pyrimidine ring to explore structure-activity relationships and optimize properties like potency, selectivity, and bioavailability. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should consult the relevant Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

N-[(4-aminophenyl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C11H12N4/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-7H,8,12H2,(H,13,14,15)

InChI Key

MMIIBRRCVZEKFI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NCC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Pyrimidine-Aniline Family

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Applications Synthesis Yield Reference
4-[N-(2-Pyrimidinyl)aminomethyl]aniline -CH₂NH-(2-pyrimidinyl) Anticancer agents, kinase inhibitors 78–85%
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline -Cl, -Cl-pyrimidinyl Intermediate in drug synthesis Not reported
3-(2-Methyl-4-pyrimidinyl)aniline -CH₃-pyrimidinyl Pharmaceutical intermediates Not reported
N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine (Imatinib intermediate) -CH₃, -NH₂, pyridine-pyrimidine Oncology drug synthesis Not reported

Key Observations :

  • Pyrimidine Position: The 2-pyrimidinyl group in the target compound enhances hydrogen bonding (N–H⋯N interactions), as seen in related crystal structures .
  • Aminomethyl Linker: The -CH₂NH- group in this compound improves solubility and facilitates conjugation with bioactive moieties (e.g., indole-acetic acid in ), unlike direct pyrimidine-aniline linkages .

Physicochemical and Pharmacological Properties

Table 2: Physicochemical Data
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Biological Activity
This compound C₁₁H₁₂N₅ 229.25 Not reported Antiproliferative (in vitro)
Imatinib Intermediate () C₁₇H₁₆N₆ 277.32 133–135 Kinase inhibition
4-Chloro-N-(2-pyridyl)aniline C₁₁H₉ClN₂ 204.65 Not reported Hydrogen-bonded dimers

Key Observations :

  • Bioactivity: The target compound’s antiproliferative activity aligns with QSAR models where aminomethyl groups enhance binding to cellular targets . Imatinib’s intermediate () highlights the importance of pyrimidine-pyridine hybrids in kinase inhibition.

Q & A

Q. What are the common synthetic routes for 4-[N-(2-pyrimidinyl)aminomethyl]aniline, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination of 4-(aminomethyl)aniline with aldehydes or ketones. For example, reacting 4-(aminomethyl)aniline with pyrimidine-2-carbaldehyde under hydrogenation conditions (e.g., H₂/Pd-C) yields the target compound. Reaction optimization includes controlling equivalents of reagents (2–3 eq. relative to nucleophiles), temperature (room temperature to 60°C), and reaction time (2–18 hours) . Purification via flash chromatography over silica gel provides yields of 78–85% .

Q. What spectroscopic methods are most reliable for characterizing this compound?

1H NMR (400 MHz in CDCl₃) is essential for confirming the presence of the pyrimidinyl and aniline moieties (e.g., aromatic protons at δ 6.5–8.5 ppm, methylene protons at δ 4.0–4.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₁H₁₁N₅), with deviations <2 ppm from calculated values ensuring purity . Single-crystal X-ray diffraction (R factor ≤0.05) further confirms molecular geometry and hydrogen-bonding patterns .

Q. How can derivatization strategies enhance analytical detection of this compound?

Derivatization with aniline analogues (e.g., using EDC coupling) improves chromatographic resolution and MS sensitivity. LC-MS/MS with aniline-based reagents (e.g., 2-picolylamine) enables quantification at nanomolar levels. Optimal conditions avoid harsh bases like pyridine; instead, mild buffers (pH 6–7) and room temperature are preferred .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in drug design applications?

Replacing the pyrimidinyl group with substituted aryl rings (e.g., 3-pyridinyl) alters binding affinity to targets like kinase enzymes. For instance, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine (an imatinib intermediate) shows enhanced antiproliferative activity due to improved π-π stacking and hydrogen bonding . Computational docking (e.g., AutoDock Vina) and QSAR models can predict substituent effects on IC₅₀ values .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 70% vs. 85%) may arise from residual moisture in solvents or incomplete reduction steps. Controlled experiments under inert atmospheres (argon/nitrogen) and strict stoichiometric ratios minimize side reactions like over-alkylation. Kinetic studies (e.g., monitoring by TLC or in situ IR) help identify rate-limiting steps .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray structures reveal dihedral angles between aromatic rings (e.g., 41.84–49.24° for pyridyl-aniline systems), confirming non-planar geometries that impact solubility and intermolecular interactions. Hydrogen-bonded dimers (N—H⋯N, 2.8–3.0 Å) stabilize crystal packing, which can be correlated with thermal stability (DSC/TGA data) .

Q. What are the challenges in detecting trace impurities, and how can they be addressed?

Trace byproducts (e.g., unreacted 4-(aminomethyl)aniline or oxidized pyrimidine derivatives) require UPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in acetonitrile/water). Method validation per ICH guidelines (precision <5% RSD, LOQ <0.1%) ensures reliability .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

2-Aminopyrimidine derivatives require PPE (gloves, goggles) due to potential mutagenicity. Work in fume hoods to avoid inhalation of fine powders. Waste must be neutralized with 10% acetic acid before disposal .

Q. How can solvent choice impact reaction efficiency?

Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification. Switching to dichloromethane or ethyl acetate improves phase separation in extraction. Solvent-free mechanochemical grinding (ball milling) offers a greener alternative for small-scale synthesis .

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